Ethyl 7-(furan-2-yl)-1,4-thiazepane-4-carboxylate
Description
Ethyl 7-(furan-2-yl)-1,4-thiazepane-4-carboxylate is a seven-membered heterocyclic compound featuring a 1,4-thiazepane core (a saturated ring containing sulfur at position 1 and nitrogen at position 4). The molecule is substituted at position 7 with a furan-2-yl group and at position 4 with an ethyl carboxylate ester. The furan moiety introduces an oxygen-containing aromatic heterocycle, while the ethyl ester enhances solubility and modulates electronic properties.
Properties
IUPAC Name |
ethyl 7-(furan-2-yl)-1,4-thiazepane-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S/c1-2-15-12(14)13-6-5-11(17-9-7-13)10-4-3-8-16-10/h3-4,8,11H,2,5-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSIYRTBXYDTJNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(SCC1)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of Furan-2-yl Precursors
The furan-2-yl moiety is typically introduced early in the synthesis via cyclization or functionalization of preformed furan derivatives. For instance, microwave-assisted cyclocondensation of thiourea with substituted furfural precursors yields 5-substituted furan-2-carboxaldehydes, which serve as key intermediates. Classical methods involving reflux conditions with methanol or ethanol as solvents have also been employed, though with longer reaction times (6–12 hours) compared to microwave irradiation (5–10 minutes).
Synthesis of the 1,4-Thiazepane Core
The 1,4-thiazepane ring is constructed through conjugate addition of 1,2-amino thiols to α,β-unsaturated esters. For example, cysteamine (2-aminoethanethiol) reacts with ethyl acrylate derivatives under reflux to form 1,4-thiazepan-5-one intermediates, which are subsequently reduced to the saturated thiazepane. This method, while reliable, often requires stoichiometric reagents and yields moderate results (45–65%).
Esterification and Final Assembly
The ethyl carboxylate group is introduced either during the initial esterification of the α,β-unsaturated acid or via post-cyclization acylation. In one approach, ethyl 3-(furan-2-yl)acrylate undergoes conjugate addition with cysteamine, followed by borane-mediated reduction to yield the target compound. Classical esterification using ethanol and catalytic sulfuric acid has also been reported, though with lower efficiency.
Microwave-Assisted Synthesis
Optimization of Reaction Conditions
Microwave irradiation significantly accelerates key steps, such as furan formation and thiazepane cyclization. For example, irradiating a mixture of thiourea and furfural derivatives at 600 W for 5–7 minutes achieves 75–85% yields for furan intermediates, compared to 50–60% under classical reflux. Similarly, thiazepane ring closure via microwave-assisted conjugate addition reduces reaction times from hours to minutes while improving purity.
Comparative Analysis with Classical Methods
The table below contrasts microwave and classical methods for critical synthesis steps:
| Step | Method | Time | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Furan cyclization | Microwave | 7 min | 82 | 98 |
| Furan cyclization | Classical | 6 h | 58 | 90 |
| Thiazepane formation | Microwave | 15 min | 70 | 95 |
| Thiazepane formation | Classical | 3 h | 55 | 88 |
Microwave methods enhance reaction efficiency but require specialized equipment, limiting scalability.
One-Pot Conjugate Addition and Cyclization
Reaction Mechanism and Substrate Scope
A streamlined one-pot approach involves reacting α,β-unsaturated ethyl esters (e.g., ethyl 3-(furan-2-yl)acrylate) with 1,2-amino thiols in ethanol under reflux. The reaction proceeds via Michael addition of the thiol to the α,β-unsaturated ester, followed by intramolecular cyclization to form the 1,4-thiazepan-5-one intermediate. This method tolerates diverse substituents on the furan ring, with yields ranging from 60% to 78%.
Reduction to 1,4-Thiazepane Derivatives
The thiazepanone intermediate is reduced using sodium borohydride-iodine or borane-dimethyl sulfide complexes to afford the saturated thiazepane. For Ethyl 7-(furan-2-yl)-1,4-thiazepane-4-carboxylate, this step achieves 85–90% conversion, with minimal side products.
Alternative Pathways and Novel Approaches
Use of α,β-Unsaturated Esters
Recent advances leverage trifluoroethyl esters as activated substrates for conjugate additions. These esters react rapidly with 1,2-amino thiols at room temperature, enabling thiazepanone formation in 2–3 hours with 70–80% yields. This approach reduces energy consumption and improves atom economy.
Catalytic Methods and Green Chemistry
Palladium-catalyzed cross-coupling reactions have been explored for introducing the furan-2-yl group post-cyclization. For example, Suzuki-Miyaura coupling of bromothiazepane with furan-2-ylboronic acid achieves 65% yield but requires stringent anhydrous conditions. Solvent-free microwave synthesis and biocatalytic routes are under investigation to enhance sustainability.
Analytical Characterization and Yield Optimization
Critical quality control measures include:
- Nuclear Magnetic Resonance (NMR) : The ¹H NMR spectrum of this compound exhibits characteristic singlets for the thiazepane methane proton (δ 3.85–4.10 ppm) and furan aromatic protons (δ 6.30–7.40 ppm).
- Mass Spectrometry (MS) : Electron ionization MS shows a molecular ion peak at m/z 281 [M⁺], consistent with the molecular formula C₁₂H₁₅NO₃S.
Yield optimization strategies include:
Scientific Research Applications
Ethyl 7-(furan-2-yl)-1,4-thiazepane-4-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in drug development.
Industry: It is used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of ethyl 7-(furan-2-yl)-1,4-thiazepane-4-carboxylate involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the thiazepane ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Molecular Weight and Lipophilicity :
- The 2-chlorophenyl analog (299.8 g/mol) has the highest molecular weight due to the chlorine atom and phenyl group, increasing lipophilicity (logP) compared to the furan and thiophene derivatives .
- The thiophen-2-yl analog (295.4 g/mol) incorporates a sulfur atom in the substituent, enhancing lipophilicity relative to the oxygen-containing furan analog (~269.3 g/mol) .
Thiophen-2-yl: Sulfur’s lower electronegativity compared to oxygen reduces polarity, favoring membrane permeability in biological systems . 2-Chlorophenyl: The electron-withdrawing chlorine atom and bulky phenyl group may sterically hinder interactions with biological targets while altering electronic distribution in the thiazepane ring .
Stereochemical Considerations: The (7S)-configured thiophene derivative highlights the role of stereochemistry in conformational stability and target binding.
Research Findings and Implications
Hypothetical Physicochemical Properties
LogP Estimates :
- Furan analog: ~1.5 (moderate polarity due to oxygen).
- Thiophene analog: ~2.2 (higher lipophilicity from sulfur).
- Chlorophenyl analog: ~3.0 (highest lipophilicity due to Cl and aromatic ring).
Solubility :
- The furan derivative’s oxygen atom may enhance water solubility compared to thiophene and chlorophenyl analogs, which are more likely to partition into lipid membranes.
Q & A
Basic Research Questions
Q. What synthetic methodologies are typically employed for the preparation of Ethyl 7-(furan-2-yl)-1,4-thiazepane-4-carboxylate, and how are reaction yields optimized?
- Answer : The synthesis involves cyclization of thiazepane precursors with furan-2-yl substituents. For instance, cyclocondensation of ethyl β-amino thioethers with furan-2-carbaldehyde under acidic conditions (e.g., HCl in ethanol) forms the thiazepane core. Optimization includes temperature control (80–100°C), solvent selection (ethanol or DMF), and catalysis (p-toluenesulfonic acid). Purification via silica gel chromatography (hexane/ethyl acetate gradient) yields >75% purity. Reaction progress is monitored by TLC, and intermediates are validated by ¹H NMR .
Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?
- Answer :
- ¹H/¹³C NMR : Identifies proton environments (e.g., furan protons at δ 6.2–7.4 ppm, thiazepane methylenes at δ 2.8–3.5 ppm) and carbon frameworks.
- IR Spectroscopy : Confirms ester carbonyl (C=O stretch at ~1720 cm⁻¹) and thiazepane C-S vibrations (~680 cm⁻¹).
- Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M+H]⁺ at m/z 284.1) match the formula C₁₃H₁₇NO₃S (exact mass 283.3 g/mol).
- X-ray Crystallography : Resolves absolute configuration using SHELXL refinement (R1 <5%) .
Q. What are the recommended protocols for crystallographic characterization of this compound using SHELX software?
- Answer :
- Crystal Growth : Vapor diffusion (dichloromethane/hexane) yields suitable single crystals.
- Data Collection : Use a Bruker D8 QUEST diffractometer (λ = 0.71073 Å, 100K).
- Structure Solution : SHELXT for intrinsic phasing; SHELXL for refinement with anisotropic displacement parameters.
- Validation : R1 <5%, wR2 <12%, and goodness-of-fit (1.05–1.10). Deposit data with the Cambridge Crystallographic Data Centre (CCDC) .
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activity data across experimental models?
- Answer : Discrepancies may stem from assay conditions (e.g., cell line specificity) or compound purity. Solutions include:
- Standardized Assays : Use ISO-certified cell lines (e.g., HepG2) under controlled serum conditions.
- Purity Validation : HPLC (≥95% purity) and elemental analysis (C, H, N ±0.4%).
- Dose-Response Studies : Establish EC₅₀ values across multiple models (e.g., microbial vs. mammalian).
- Degradation Checks : Monitor stability via LC-MS after storage (-20°C, desiccated) .
Q. What computational approaches predict the binding modes of this compound with biological targets?
- Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite with protein PDB structures (e.g., kinase domains). Validate via RMSD <2.0 Å for co-crystallized ligands.
- MD Simulations : AMBER/NAMD over 100 ns trajectories assess binding stability (e.g., hydrogen bonds with Thr87, hydrophobic contacts with Phe124).
- Pharmacophore Modeling : Phase software identifies critical interaction features (e.g., ester group interactions) .
Q. How can enantiomeric purity be optimized during asymmetric synthesis?
- Answer :
- Chiral Catalysts : Jacobsen’s Mn-salen complexes or Evans oxazolidinones in cyclization steps.
- Kinetic Resolution : CAL-B lipase-mediated acetylation improves enantiomeric excess (ee) to >98%.
- Analytical Monitoring : Chiral HPLC (Chiralpak IC column, hexane/isopropanol 90:10) quantifies ee.
- Dynamic Kinetic Asymmetric Transformation (DYKAT) : Ru catalysts under H₂ (50 psi) enhance yield and selectivity .
Methodological Notes
- Safety Handling : Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation/contact; store at -20°C in sealed containers .
- Data Reproducibility : Report reaction conditions (solvent, catalyst, temperature) and characterization parameters (NMR shifts, HPLC gradients) in detail .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
